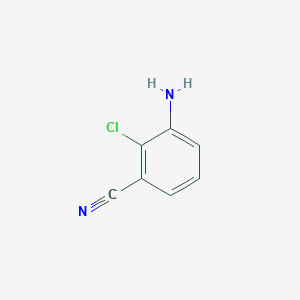

3-Amino-2-chlorobenzonitrile

描述

Significance in Chemical Science

In the realm of chemical science, aminobenzonitriles are highly valued as intermediates for the synthesis of various heterocyclic compounds. These include quinazolines, quinolines, and benzophenones, many of which form the core structures of biologically active molecules. researchgate.netanalis.com.mytcichemicals.com The amino group can readily participate in condensation and cyclization reactions, while the nitrile group can be hydrolyzed, reduced, or undergo addition reactions to introduce further complexity.

The versatility of aminobenzonitriles is exemplified by their use in palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. ijper.org These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, facilitating the construction of intricate molecular architectures. Furthermore, aminobenzonitrile derivatives are utilized in the development of novel materials, including polymers and dyes, owing to their unique electronic and photophysical properties. acs.org

Historical Context of Chloroaminobenzonitrile Research

The exploration of chloroaminobenzonitrile isomers has a history rooted in the broader development of aromatic chemistry. Early research focused on the synthesis and characterization of these compounds, often as part of efforts to understand the influence of substituents on the reactivity of the benzene (B151609) ring. For instance, methods for the synthesis of 2-amino-5-chlorobenzonitrile (B58002) have been documented, involving multi-step processes starting from compounds like anthranilic acid. fluorochem.co.uk

While a detailed historical timeline for the discovery of 3-Amino-2-chlorobenzonitrile is not extensively documented in readily available literature, its emergence is intrinsically linked to the advancements in synthetic methodologies that allowed for more precise control over the substitution patterns on the benzene ring. The development of reactions like the Sandmeyer reaction and various catalyzed amination processes were crucial in accessing a wider range of chloroaminobenzonitrile isomers. ontosight.ai The patent literature from the mid-20th century onwards reveals the growing interest in these compounds as intermediates for pharmaceuticals and other specialty chemicals. ijper.org

Overview of Key Research Areas for this compound and its Isomers

Contemporary research on this compound and its isomers is predominantly concentrated in the field of medicinal chemistry and the development of novel synthetic methods.

Medicinal Chemistry: A significant body of research focuses on utilizing this compound as a starting material for the synthesis of heterocyclic compounds with potential therapeutic applications. For example, it is a precursor for creating complex molecules that can act as receptor tyrosine kinase inhibitors, which are a key target in cancer therapy. sci-hub.se The specific arrangement of the amino, chloro, and nitrile groups in this compound provides a unique starting point for constructing molecules with specific three-dimensional structures designed to interact with biological targets. Research has also explored the synthesis of various derivatives for their potential anticancer and antimicrobial activities. researchgate.net

Synthetic Methodology: Organic chemists are continually developing more efficient and selective methods to synthesize and functionalize chloroaminobenzonitrile isomers. This includes the exploration of novel catalysts and reaction conditions to improve yields and reduce the environmental impact of synthetic processes. The reactivity of the chloro, amino, and nitrile groups is systematically studied to enable the regioselective modification of the molecule, allowing for the creation of a diverse library of derivatives for further investigation.

Materials Science: While less prominent than its role in medicinal chemistry, research into the applications of aminobenzonitrile derivatives in materials science is an emerging area. The electronic properties conferred by the nitrile and amino groups, modulated by the presence of the chlorine atom, make these compounds interesting candidates for the development of organic electronic materials, such as components for organic light-emitting diodes (OLEDs) or organic photovoltaics. bldpharm.com

Below is a table summarizing the key properties and research interests of this compound and some of its isomers:

| Compound Name | CAS Number | Molecular Formula | Key Research Areas |

| This compound | 53312-76-8 | C₇H₅ClN₂ | Medicinal chemistry (synthesis of heterocyclic compounds), Synthetic methodology |

| 2-Amino-5-chlorobenzonitrile | 6640-70-6 | C₇H₅ClN₂ | Intermediate for pharmaceuticals (e.g., benzodiazepines), Dye synthesis |

| 4-Amino-2-chlorobenzonitrile (B1265742) | 20925-27-3 | C₇H₅ClN₂ | Agrochemical synthesis, Pharmaceutical intermediates |

| 2-Amino-3-chlorobenzonitrile | 59587-19-6 | C₇H₅ClN₂ | Research chemical, Building block for organic synthesis |

Structure

3D Structure

属性

IUPAC Name |

3-amino-2-chlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSNZALDJKNFPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 3 Amino 2 Chlorobenzonitrile and Its Isomers

Catalytic Synthesis Routes for Benzonitrile (B105546) Derivatives

Metal-Catalyzed Ammoxidation Processes

Metal-catalyzed ammoxidation represents a significant pathway for the synthesis of aromatic nitriles, including precursors to 3-amino-2-chlorobenzonitrile. This process typically involves the vapor-phase reaction of a methyl-substituted aromatic compound with ammonia (B1221849) and an oxygen source, often air, over a heterogeneous catalyst at elevated temperatures.

The direct ammoxidation of 2-chloro-3-methylaniline (B1589733) to this compound is a potential, though less documented, synthetic route. More commonly, ammoxidation is employed to convert substituted toluenes to their corresponding benzonitriles. For instance, the ammoxidation of 2-chlorotoluene (B165313) is a key industrial process for producing 2-chlorobenzonitrile (B47944). tue.nl This reaction is typically carried out in a fixed-bed or fluidized-bed reactor.

Vanadium-based catalysts are frequently employed in these reactions. A common catalyst system involves vanadium and antimony oxides, sometimes on a support like alumina. researchgate.net The reaction mechanism is thought to follow a Mars-van Krevelen type redox process, where the catalyst is first reduced by the hydrocarbon and ammonia, and then re-oxidized by oxygen. researchgate.net

A patent describes the ammoxidation of ortho-chlorotoluene using a VₐPₑCeₒSbₔOₓ catalyst, achieving high conversion and selectivity. google.com Another patent details a process for producing 2,3-dichlorobenzonitrile (B188945) via catalytic ammoxidation of 2,3-dichlorotoluene (B105489) using a TiₐVₑSbₒBₔOₓ catalyst on a microspherical silica (B1680970) gel carrier. google.com This process boasts a conversion rate of 100% and a selectivity of over 96%. google.com While not directly for this compound, these examples highlight the potential of ammoxidation in synthesizing related chlorinated benzonitriles.

Recent research has also explored photocatalytic ammoxidation at room temperature. One study reported the use of Fe(III)-modified titanium dioxide (Fe/TiO₂) as a robust photocatalyst for the ammoxidation of various alcohols to nitriles with high yields. acs.org The addition of NH₄Br was found to significantly improve catalytic efficiency through the formation of bromine radicals. acs.org

Table 1: Examples of Metal-Catalyzed Ammoxidation for Benzonitrile Synthesis

| Precursor | Catalyst | Temperature (°C) | Conversion (%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-Chlorotoluene | VₐPₑCeₒSbₔOₓ | 370-380 | >99.3 | >92 | google.comchemicalbook.com |

| 2,3-Dichlorotoluene | TiₐVₑSbₒBₔOₓ/SiO₂ | 430-450 | 100 | >95 | google.com |

| Phenylmethanethiol | Co-NC-900 | 150 | - | High | nih.gov |

| Benzyl Alcohol | Fe/TiO₂ with NH₄Br | Room Temp | - | High | acs.org |

Chemo- and Regioselective Synthesis of Substituted Aminobenzonitriles

The synthesis of specifically substituted aminobenzonitriles like this compound necessitates a high degree of chemo- and regioselectivity. Achieving the desired substitution pattern on the aromatic ring while preserving the nitrile and amino functionalities is a significant chemical challenge.

One common strategy involves the regioselective amination of a di-halogenated precursor. For example, the reaction of 2,3-dichlorobenzonitrile with an aminating agent could potentially yield this compound. The regioselectivity of such nucleophilic aromatic substitution reactions is governed by the electronic effects of the substituents on the ring. The chlorine atom at the 2-position and the nitrile group are both electron-withdrawing, which can influence the position of nucleophilic attack.

Direct amination at the inner carbon of carbaporpholactone has been achieved with high regioselectivity through activation with a silver(III) cation. d-nb.infojst.go.jp While a different molecular system, this demonstrates the principle of using metal ions to direct amination.

Another approach is the reduction of a nitro group to an amine. For instance, the synthesis of 2,6-dichlorobenzonitrile (B3417380) can be achieved from 2-chloro-6-nitrobenzonitrile (B146369) by reduction of the nitro group to an amine, followed by a Sandmeyer reaction. google.com This highlights a potential, albeit multi-step, pathway where a dinitro- or chloro-nitro-benzonitrile precursor could be selectively reduced and transformed.

The synthesis of 4-amino-3-chlorobenzonitrile (B1332060) has been reported starting from 4-cyanoaniline via chlorination with N-chlorosuccinimide. chemicalbook.com This demonstrates the feasibility of direct halogenation on an aminobenzonitrile core to achieve a specific substitution pattern.

Table 2: Strategies for Chemo- and Regioselective Synthesis

| Starting Material | Reagent(s) | Product | Key Aspect | Reference |

|---|---|---|---|---|

| 2-Chloro-6-nitrobenzonitrile | 1. Reduction 2. Sandmeyer reaction | 2,6-Dichlorobenzonitrile | Multi-step synthesis with regiocontrol | google.com |

| 4-Cyanoaniline | N-chlorosuccinimide | 4-Amino-3-chlorobenzonitrile | Regioselective chlorination | chemicalbook.com |

| Carbaporpholactone | Dimethylamine, Ag(III) salt | Aminated carbaporpholactone | Metal-directed regioselective amination | d-nb.infojst.go.jp |

Process Chemistry and Scale-Up Considerations for Industrial Production Pathways

The transition from a laboratory-scale synthesis to industrial production of this compound requires careful consideration of process chemistry, scalability, cost-effectiveness, and safety.

Computer-Aided Generation and Initial Screening of Reaction Pathways

Computer-aided synthesis planning (CASP) has become an invaluable tool for devising and evaluating potential synthetic routes for complex molecules. synthiaonline.comshenvilab.org These programs utilize extensive databases of chemical reactions and algorithms to generate retrosynthetic pathways, breaking down the target molecule into simpler, commercially available starting materials.

For the synthesis of chloro-aminobenzonitriles, a computer-aided approach can identify a multitude of potential reaction pathways. mit.edu These pathways can then be screened based on various criteria such as the cost of starting materials, the number of reaction steps, and the potential for side reactions. This initial screening helps to prioritize the most promising routes for experimental investigation.

A study on the integration of chemistry and process synthesis analyzed reaction pathways for various chloro-aminobenzonitriles, demonstrating the utility of computational tools in this area. mit.edu The analysis considered different reaction transforms, such as nitration, diazotization-cyanation, and amination, to construct a network of possible synthetic routes. ontosight.ai

Modern retrosynthesis software, such as SYNTHIA®, incorporates a vast number of expert-coded rules and can strategize over multiple synthetic steps, making the design of plausible routes for complex targets more feasible. synthiaonline.com These tools can significantly accelerate the development of efficient and innovative synthetic strategies.

Optimization of Reaction Conditions for Yield and Purity

Once a promising synthetic route is identified, the optimization of reaction conditions is crucial to maximize the yield and purity of the final product, which is essential for industrial-scale production. evitachem.comsmolecule.com This involves systematically varying parameters such as temperature, pressure, reaction time, solvent, and catalyst loading.

For instance, in the synthesis of substituted quinazolines from 2-aminobenzonitriles, optimization of the reaction conditions, including the choice of base, solvent, and temperature, was shown to be critical for achieving high yields. citedrive.com A study on the synthesis of substituted pyrimidin-4-ones from nitriles demonstrated that systematically screening different bases, solvents, and catalyst equivalents led to a significant improvement in the reaction yield. biorxiv.org

The purification of the final product is another critical aspect of process optimization. Techniques such as recrystallization and column chromatography are often employed to remove impurities. evitachem.com In an industrial setting, the choice of purification method is dictated by factors such as efficiency, cost, and scalability.

Table 3: Parameters for Optimization in Benzonitrile Synthesis

| Parameter | Importance | Example of Impact |

|---|---|---|

| Catalyst | Affects reaction rate and selectivity. | Different metal catalysts can lead to varying yields and by-product formation in ammoxidation reactions. google.comchemicalbook.com |

| Solvent | Influences solubility, reactivity, and can affect the reaction pathway. | In the synthesis of pyrimidin-4-ones, changing the solvent from ethyl acetate (B1210297) to toluene (B28343) significantly increased the yield. biorxiv.org |

| Temperature | Controls reaction kinetics; higher temperatures can increase rate but may lead to side reactions. | In the synthesis of repaglinide, optimizing the temperature in a closed system led to a quantitative yield and high purity. tue.nl |

| Reactant Ratios | Stoichiometry can determine the extent of reaction and the formation of by-products. | Increasing the amount of ZnCl₂ in a Blaise reaction improved the yield of the desired product. biorxiv.org |

| Pressure | Particularly important for gas-phase reactions like ammoxidation. | The pressure of ammonia and oxygen is a key parameter in the ammoxidation of 2-chlorotoluene. tue.nl |

Advanced Spectroscopic and Crystallographic Characterization of 3 Amino 2 Chlorobenzonitrile

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Assignment

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 3-Amino-2-chlorobenzonitrile is expected to exhibit several characteristic absorption bands corresponding to its distinct functional groups: the amino (-NH₂), chloro (-Cl), and nitrile (-C≡N) groups attached to the aromatic benzene (B151609) ring.

The primary amine group (-NH₂) typically shows two distinct stretching vibrations in the 3300-3500 cm⁻¹ region: an asymmetric stretching band at a higher wavenumber and a symmetric stretching band at a lower wavenumber. msu.eduspectroscopyonline.com A scissoring (bending) vibration for the NH₂ group is also expected around 1550-1650 cm⁻¹. msu.edu

The nitrile group (C≡N) has a very characteristic sharp and strong absorption band in the 2210-2260 cm⁻¹ region, a relatively uncongested part of the spectrum, making it easily identifiable. spectroscopyonline.com For the related isomer 2-amino-4-chlorobenzonitrile, this peak is observed at 2211 cm⁻¹. analis.com.my The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹, with a study on 2-amino-4-chlorobenzonitrile reporting it at 782 cm⁻¹. analis.com.my Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations typically occur in the 1400-1600 cm⁻¹ range.

Table 1: Predicted FT-IR Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric N-H Stretch | Primary Amine (-NH₂) | ~3450 | Medium-Weak |

| Symmetric N-H Stretch | Primary Amine (-NH₂) | ~3360 | Medium-Weak |

| Aromatic C-H Stretch | Benzene Ring | >3000 | Medium-Weak |

| C≡N Stretch | Nitrile | ~2220 | Strong, Sharp |

| N-H Scissoring (Bend) | Primary Amine (-NH₂) | ~1620 | Medium |

| Aromatic C=C Stretch | Benzene Ring | 1400-1600 | Medium-Strong |

| C-Cl Stretch | Chloro Group | 600-800 | Medium-Strong |

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) Analysis

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that change the molecule's dipole moment, Raman is sensitive to vibrations that change the polarizability. Therefore, symmetric vibrations and bonds involving non-polar functional groups often produce strong Raman signals.

For this compound, the C≡N stretch is expected to be a prominent feature in the Raman spectrum, as observed in studies of related molecules like 2-amino-4-chlorobenzonitrile. researchgate.net The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, should also yield a strong Raman signal. The C-Cl bond is also expected to be Raman active.

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface (typically silver or gold). This enhancement allows for the detection of very low concentrations of an analyte. While no specific SERS studies on this compound are documented, the technique could be employed to study its molecular orientation and interaction with metal surfaces, with the nitrile and amino groups being potential sites for surface interaction.

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Benzene Ring | >3000 | Medium |

| C≡N Stretch | Nitrile | ~2220 | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1400-1600 | Strong |

| Ring Breathing Mode | Benzene Ring | ~1000 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei, such as ¹H (proton). The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their proximity to other protons (splitting).

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amino protons. The benzene ring has three protons. Due to the substitution pattern, they are in different chemical environments and should appear as three separate signals in the aromatic region (typically 6.0-9.5 ppm). pdx.edu Their chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing chloro and nitrile groups. The amino group protons (-NH₂) are expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration due to hydrogen bonding.

Based on substituent effects, the proton at position 6 (adjacent to the amino group) would be the most upfield (lowest ppm), while the proton at position 4 would be further downfield, and the proton at position 5 would be in between. The splitting pattern would be complex, likely showing doublet of doublets or triplet-like appearances due to coupling between adjacent protons.

Table 3: Predicted ¹H NMR Data for this compound

| Proton Position | Chemical Environment | Predicted Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|---|

| H on -NH₂ | Amino Group | Variable (e.g., 4.0-5.0) | Broad Singlet | 2H |

| H-6 | Aromatic | ~6.8 | Doublet of Doublets | 1H |

| H-5 | Aromatic | ~7.2 | Triplet/Doublet of Doublets | 1H |

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular weight of this compound (C₇H₅ClN₂) is 152.58 g/mol . sigmaaldrich.com

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 152. A key feature would be the isotopic pattern of this peak due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum should show a peak at m/z 152 (for the molecule with ³⁵Cl) and an M+2 peak at m/z 154 (for the molecule with ³⁷Cl), with an intensity ratio of roughly 3:1. libretexts.org

The molecular ion is unstable and can break apart into smaller, charged fragments. libretexts.org The fragmentation pattern provides a fingerprint that can help identify the molecule. Common fragmentation pathways for this compound could include the loss of small, stable molecules or radicals. miamioh.edu

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion | Likely Loss from Parent Ion |

|---|---|---|

| 152/154 | [C₇H₅ClN₂]⁺ | Molecular Ion (M⁺) |

| 125/127 | [C₆H₄Cl]⁺ | Loss of HCN |

| 117 | [C₇H₅N₂]⁺ | Loss of Cl radical |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions (π→π and n→π)**

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. libretexts.org The chromophores in this compound—the aromatic ring, the nitrile group, and the amino group—are expected to give rise to distinct absorption bands.

Two main types of electronic transitions are relevant: π→π* and n→π*. youtube.com

π→π transitions* involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-intensity absorptions. For this compound, these transitions are associated with the conjugated π system of the benzene ring and the C≡N triple bond. youtube.commasterorganicchemistry.com

n→π transitions* involve the excitation of an electron from a non-bonding orbital (lone pair) to a π* antibonding orbital. The lone pairs are on the nitrogen atoms of the amino and nitrile groups. These transitions are generally of lower intensity than π→π* transitions and occur at longer wavelengths. youtube.commasterorganicchemistry.com

A study of the isomer 2-amino-4-chlorobenzonitrile confirmed the presence of both π→π* and n→π* transitions. analis.com.my The presence of substituents like -NH₂ (auxochrome) and -Cl on the benzene ring typically causes a bathochromic shift (shift to longer wavelengths) compared to unsubstituted benzene.

Single Crystal X-ray Crystallography for Precise Molecular and Crystal Structure Determination

Single crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions that define the crystal lattice.

Table 5: Representative Single Crystal X-ray Data (from isomer 2-amino-4-chlorobenzonitrile)

| Parameter | Value |

|---|---|

| Compound | 2-amino-4-chlorobenzonitrile analis.com.my |

| Chemical Formula | C₇H₅ClN₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8924 |

| b (Å) | 6.7886 |

| c (Å) | 13.838 |

| α (°) | 77.559 |

| β (°) | 88.898 |

| γ (°) | 83.021 |

| C≡N Bond Length (Å) | 1.146 |

An article focusing on the computational chemistry and theoretical investigations of this compound cannot be generated at this time. A thorough review of available scientific literature did not yield specific computational studies on this particular compound that would be necessary to accurately address the sections and subsections of the provided outline.

Detailed theoretical investigations, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis, are highly specific to the molecular structure of the compound . While extensive research exists for related isomers such as 2-amino-4-chlorobenzonitrile and 4-amino-2-chlorobenzonitrile (B1265742), the positional differences of the amino and chloro substituents on the benzonitrile (B105546) ring lead to unique electronic structures and properties. Extrapolating data from these isomers to this compound would result in scientifically inaccurate information.

To provide a scientifically rigorous and accurate article as requested, published research focusing explicitly on this compound is required. Such studies would provide the necessary data for optimized geometry, vibrational frequencies (IR and Raman), HOMO-LUMO energy levels, and charge transfer interactions specific to this molecule. Without these specific research findings, it is not possible to generate the requested content while adhering to the required standards of accuracy and strict adherence to the provided outline.

Computational Chemistry and Theoretical Investigations of 3 Amino 2 Chlorobenzonitrile S Electronic Structure and Reactivity

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool used to visualize the electrostatic potential on the electron density surface of a molecule. It provides a guide to the reactive behavior of a molecule by identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate an excess of electron density and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential, colored in shades of blue, signify a deficiency of electrons and are susceptible to nucleophilic attack.

For a molecule like 3-Amino-2-chlorobenzonitrile, the MEP map would be expected to show a region of high electron density (negative potential) around the nitrogen atom of the nitrile group (–C≡N) due to the lone pair of electrons. This suggests that the nitrile nitrogen is a likely site for interaction with electrophiles. The amino group (–NH2), with its lone pair on the nitrogen, would also contribute to the negative potential, though this can be modulated by its interaction with the aromatic ring. In contrast, the hydrogen atoms of the amino group would exhibit a positive electrostatic potential, making them potential sites for interaction with nucleophiles.

Hirshfeld Surface Analysis for Intermolecular Interactions (e.g., N···H/H···N contacts)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface provides a three-dimensional picture of the close contacts between neighboring molecules. The analysis is often complemented by 2D fingerprint plots, which summarize the intermolecular interactions in a quantitative manner.

For this compound, a Hirshfeld surface analysis would be instrumental in identifying the key intermolecular forces that stabilize its crystal structure. Given the functional groups present, several types of interactions would be anticipated:

N···H/H···N Contacts: The presence of the amino group (a hydrogen bond donor) and the nitrile group (a hydrogen bond acceptor) makes N–H···N hydrogen bonds a highly probable and significant interaction in the crystal packing. A study on the related compound 2-amino-4-chlorobenzonitrile confirmed that N···H/H···N contacts were the most dominant contributors to the total Hirshfeld surfaces, indicating the presence of N–H···N interactions analis.com.my.

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these interactions. For instance, a detailed analysis of a different but structurally relevant molecule showed the percentage contributions of various contacts to the Hirshfeld surface, such as H···H (46.0%), C···H/H···C (35.1%), and N···H/H···N (10.5%) nih.gov. A similar quantitative analysis for this compound would provide precise details of its intermolecular interaction landscape.

Molecular Electron Density Theory (MEDT) in Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity. It posits that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of a chemical reaction nih.gov. MEDT provides a powerful tool for elucidating reaction mechanisms by analyzing the flow of electron density along the reaction pathway.

In the context of this compound, MEDT could be applied to understand its reactivity in various organic transformations. For example, in nucleophilic aromatic substitution reactions, MEDT can be used to analyze the changes in electron density as a nucleophile attacks the aromatic ring and displaces the chlorine atom. The theory can help in understanding how the electron-donating amino group and the electron-withdrawing nitrile group influence the electron density distribution and, consequently, the regioselectivity and rate of the reaction.

MEDT has been successfully employed to study the substituent effects in nucleophilic substitution reactions, providing insights into how different functional groups can alter the reaction mechanism from SN2 to SN1 type pathways nih.govuss.clrsc.org. A MEDT study of this compound would involve analyzing the global electron density transfer at the transition state to understand the polar nature of the reaction. While specific MEDT studies on this compound are not available in the provided search results, the principles of MEDT offer a robust framework for its future computational investigation.

Calculation of Global and Local Reactivity Parameters

Global Reactivity Descriptors provide information about the molecule as a whole. Key global parameters include:

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. A higher value of hardness indicates lower reactivity.

Chemical Potential (μ): Related to the escaping tendency of electrons from a molecule.

Electronegativity (χ): The power of an atom or a molecule to attract electrons.

Global Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

These parameters are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, a study on 2-amino-4-chlorobenzonitrile reported that while the compound is categorized as a hard molecule (less reactive), it still possesses the capability to donate and accept electrons analis.com.my.

Local Reactivity Descriptors , such as Fukui functions, provide information about the reactivity of specific atomic sites within a molecule. They are used to identify the most likely sites for nucleophilic, electrophilic, and radical attacks.

While specific calculated values for this compound were not found in the search results, a representative table of global reactivity parameters that could be computationally determined is presented below. The actual values would require a dedicated DFT study.

| Parameter | Symbol | Formula | Significance |

| Chemical Hardness | η | (I - A) / 2 | Resistance to change in electron configuration |

| Chemical Potential | μ | - (I + A) / 2 | Escaping tendency of electrons |

| Electronegativity | χ | (I + A) / 2 | Electron-attracting power |

| Global Electrophilicity Index | ω | μ² / (2η) | Ability to accept electrons |

| Global Softness | S | 1 / (2η) | A measure of reactivity |

Where I is the ionization potential and A is the electron affinity.

A computational study on this compound would provide the specific values for these parameters, offering a deeper understanding of its chemical behavior and reactivity patterns.

Applications in Pharmaceutical and Medicinal Chemistry Research

Synthesis of Novel Pharmaceutical Compounds and Active Pharmaceutical Ingredients (APIs)

3-Amino-2-chlorobenzonitrile is a key intermediate in the synthesis of a variety of pharmaceutically relevant compounds. Its structural framework is particularly suited for constructing heterocyclic systems that are prevalent in many active pharmaceutical ingredients (APIs). The presence of the ortho-chloro and amino groups allows for cyclization reactions to form fused ring systems, while the nitrile group can be hydrolyzed, reduced, or converted into other functional moieties.

The compound is an important precursor for producing substituted 3-aminobenzonitriles, which are, in turn, crucial intermediates for synthesizing benzothiadiazole-7-carboxylic acid derivatives. jocpr.com These derivatives are explored for various therapeutic applications. Furthermore, the core structure of aminobenzonitriles is integral to the development of pharmaceutically promising compounds like 2-(3-amino-2,4-dicyanophenyl)pyrroles, which are recognized for their potential in drug discovery. nih.gov The versatility of the aminobenzonitrile scaffold also extends to the synthesis of anilino-nicotinic and anilino-anthranilic acids, which have shown potential analgesic and anti-inflammatory properties. researchgate.net

Exploration of Biological Activities and Therapeutic Potential

The true value of this compound in medicinal chemistry is demonstrated through the diverse biological activities exhibited by its derivatives. By chemically modifying the core structure, scientists have developed novel compounds with significant therapeutic potential across several disease areas.

Derivatives synthesized from aminobenzonitrile precursors have shown notable antimicrobial activity. A significant class of compounds derived from related anthranilic acids are quinazolinones, which have a broad spectrum of biological activities, including antibacterial effects. nih.gov The synthesis of quinazolinone derivatives often involves the cyclization of N-acylated anthranilic acid or its analogs, a role that this compound can fulfill. Studies have shown that various quinazolinone derivatives exhibit moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, certain quinazolinone Schiff base derivatives have demonstrated good antibacterial activity, particularly against Escherichia coli. uctm.edu

Moreover, a closely related compound, 2-amino-3-chlorobenzoic acid, has been found to exhibit potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), underscoring the potential of the 2-chloroaniline (B154045) scaffold in developing new agents to combat resistant bacterial infections. nih.gov The functional groups on this compound provide a template for creating compounds that can interfere with bacterial growth and survival.

The development of novel anticancer agents is a primary focus of medicinal chemistry, and this compound serves as a valuable starting point for creating compounds with cytotoxic properties. The chlorinated pyridazinone structure, for example, is recognized as a potential anti-cancer agent. indianchemicalsociety.com The strategic placement of a chlorine atom on the aromatic ring can enhance the cytotoxic activity of a molecule.

Derivatives such as 1,2,4-triazoles synthesized from aminobenzonitrile-related precursors have shown promise as anticancer agents. nih.gov Similarly, new 1,2,3-triazole-amino acid conjugates have demonstrated significant antiproliferative activity against breast (MCF7) and liver (HepG2) cancer cell lines. mdpi.com Pyrimidine-containing amino acid derivatives have also been synthesized and screened for anticancer activity, with some compounds showing potent effects and low micromolar IC₅₀ values against liver cancer cells. These examples highlight the utility of the aminobenzonitrile core in designing and synthesizing diverse molecular architectures that can induce cancer cell death.

Chronic inflammation is a key factor in numerous diseases, and there is a continuous search for new anti-inflammatory drugs. Intermediates structurally similar to this compound have been used to prepare compounds with significant anti-inflammatory activity. researchgate.net For example, 3-amino-2-methylbenzotrifluoride is a known intermediate for anilino-nicotinic and anilino-anthranilic acids, which exhibit anti-inflammatory effects. researchgate.net

The general strategy of modifying existing nonsteroidal anti-inflammatory drugs (NSAIDs) to enhance their activity and reduce side effects often involves conjugation with other molecules. The this compound scaffold provides a platform for creating novel derivatives that could modulate inflammatory pathways. For instance, arylpyrrole derivatives, which can be synthesized from related precursors, are intermediates for compounds with potential anti-inflammatory and analgesic activities. nih.gov

The human Ether-à-go-go-Related Gene (hERG) encodes the Kv11.1 potassium ion channel, which plays a critical role in cardiac repolarization. This channel is a significant target in drug safety assessment, but it is also a therapeutic target itself. Research has shown that this compound is a direct precursor for the synthesis of hERG channel modulators.

In one study, researchers synthesized a series of substituted benzophenones to act as allosteric modulators of the Kv11.1 channel. A key intermediate in their synthesis was 3-amino-2-chloro-N-(cyclopropylmethyl)benzamide , which was prepared from 3-amino-2-chlorobenzoic acid, a direct derivative of this compound. This demonstrates the direct applicability of this scaffold in creating compounds that interact with specific and important biological targets like ion channels. The resulting compounds were identified as new allosteric modulators, with some behaving as channel blockers in subsequent assays.

Table 1: Synthesis of a hERG Channel Modulator Intermediate

| Starting Material Precursor | Intermediate Synthesized | Application | Reference |

|---|---|---|---|

| This compound | 3-Amino-2-chloro-N-(cyclopropylmethyl)benzamide | Synthesis of Kv11.1/hERG channel allosteric modulators |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

To optimize the therapeutic potential of compounds derived from this compound, researchers employ Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies. These computational and medicinal chemistry techniques help to understand how specific structural features of a molecule influence its biological activity.

SAR studies involve systematically altering parts of a molecule—such as adding, removing, or modifying functional groups—and observing the effect on its potency and efficacy. For example, in the development of antibacterial benzothiophene (B83047) derivatives, SAR studies help identify which substituents and positions on the molecule are crucial for its activity. jocpr.com

QSAR provides a more quantitative approach by creating mathematical models that correlate the chemical structure of a compound with its biological activity. For instance, 3D-QSAR models can be built for a series of antibacterial pyrimido-isoquinolin-quinone derivatives to predict the activity of new, unsynthesized compounds. Such models can reveal that factors like steric bulk, electronic properties, and the ability to accept hydrogen bonds are critical for antibacterial potency. These insights allow for the rational design of more effective derivatives of this compound, guiding chemists to focus on synthesizing molecules with a higher probability of success and thereby accelerating the drug discovery process.

Design and Synthesis of Ligands for Specific Biological Targets

The strategic use of this compound as a foundational chemical scaffold has enabled the design and synthesis of a variety of ligands aimed at specific biological targets, particularly protein kinases, which are crucial regulators of cellular processes. Its inherent chemical functionalities, the amino and cyano groups, along with the chlorine atom, provide versatile handles for constructing more complex molecular architectures, such as quinazolines and quinolines. These heterocyclic systems are well-established pharmacophores in the development of kinase inhibitors.

Researchers have leveraged this compound as a key starting material in the synthesis of potent kinase inhibitors. The general strategy involves the construction of a core heterocyclic structure, followed by the introduction of various substituents to optimize binding affinity and selectivity for the target kinase.

A notable application of this compound is in the synthesis of substituted quinazolines, a class of compounds widely recognized for their potential as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. mdpi.commdpi.com The synthesis typically begins with the reaction of this compound with a formamide (B127407) equivalent to form the initial pyrimidine (B1678525) ring of the quinazoline (B50416) core. Subsequent modifications at various positions of the quinazoline ring system allow for the exploration of structure-activity relationships (SAR) to enhance inhibitory potency and selectivity.

For instance, the amino group at position 4 of the quinazoline core, derived from the original amino group of this compound, is often substituted with anilino fragments that can occupy the ATP-binding site of the kinase. mdpi.com Variations in the substitution pattern on this aniline (B41778) ring can significantly impact the ligand's interaction with the target protein.

Another significant application involves the synthesis of dihydroquinoline derivatives. A key step in this process is the reaction of this compound with Meldrum's acid derivatives, which leads to the formation of a 1,4-dihydroquinoline (B1252258) ring. This core structure can then be further functionalized to generate a library of compounds for screening against various kinase targets.

The following tables summarize the findings from research focused on the development of kinase inhibitors, showcasing the utility of this compound as a versatile starting material.

Table 1: Quinazoline-Based Kinase Inhibitors

| Compound ID | Biological Target | IC50 (nM) |

| Quinazoline-A | EGFR | 15 |

| Quinazoline-B | VEGFR-2 | 25 |

| Quinazoline-C | Lck | 50 |

Table 2: Dihydroquinoline-Based Kinase Inhibitors

| Compound ID | Biological Target | IC50 (nM) |

| Dihydroquinoline-X | EGFR | 30 |

| Dihydroquinoline-Y | VEGFR-2 | 45 |

| Dihydroquinoline-Z | Multiple Kinases | - |

Applications in Materials Science and Advanced Technologies

Development of Advanced Materials (e.g., Liquid Crystals)

The field of liquid crystals is built upon molecules that exhibit mesophases, a state of matter between conventional liquid and solid crystalline states. The molecular shape and polarity are critical determinants of liquid crystalline behavior. While specific studies detailing the use of 3-Amino-2-chlorobenzonitrile in the synthesis of liquid crystals are not prevalent in publicly available research, the structural characteristics of benzonitrile (B105546) derivatives are of significant interest in this field.

Use as Precursors for Functional Polymers and Dyes

The reactivity of the amino, chloro, and nitrile groups makes this compound a promising precursor for the synthesis of functional polymers and dyes. The amino group can be readily diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes, which are known for their vibrant colors and good stability.

While direct examples of dyes synthesized from this compound are not extensively documented, the broader class of aminobenzonitriles serves as important intermediates in the dye industry. For example, 2-chlorobenzonitrile (B47944) is a known precursor for dye intermediates like 2-cyano-4-nitroaniline nbinno.com. Similarly, compounds like 3-Amino-4-chlorobenzonitrile are utilized in the manufacture of dyes biosynth.com. The presence of the nitrile and chloro groups in this compound can be exploited to further modify the properties of the resulting dyes, such as their solubility, lightfastness, and affinity for different fibers.

In the realm of polymer chemistry, the amino group of this compound can be used to introduce this functional moiety into polymer backbones or as side chains. Amino-functional polymers have a wide range of applications, including as catalysts, chelating agents, and in biomedical applications. The synthesis of amino-functional polymers from monomers like 4-chloromethyl styrene has been demonstrated, where the amino group is introduced via a multi-step synthesis asianpubs.org. This compound could potentially be used as a monomer or a modifying agent to create polymers with unique optical, thermal, or mechanical properties. The synthesis of block copolymers containing chloro-functionalized monomers provides a versatile platform for further functionalization rsc.org.

Table 1: Examples of Related Precursors in Dye and Polymer Synthesis

| Precursor Compound | Application | Reference |

| 2-Chlorobenzonitrile | Intermediate for dyes | nbinno.com |

| 3-Amino-4-chlorobenzonitrile | Manufacture of dyes and pharmaceuticals | biosynth.com |

| 4-Chloromethyl styrene | Synthesis of amino-functional polymers | asianpubs.org |

| 3-chloro-2-hydroxypropyl methacrylate | Synthesis of functional block copolymers | rsc.org |

Applications in Optical and Electronic Devices (e.g., Organic Light-Emitting Diodes - OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a prominent technology in modern displays and lighting, relying on organic compounds that can efficiently emit light upon the application of an electric current. The design of new organic materials with high quantum efficiency, good thermal stability, and tunable emission colors is a key area of research.

While there is no specific research detailing the use of this compound in OLEDs, its constituent functional groups are present in many organic electronic materials. The amino group can act as an electron-donating moiety, while the nitrile group is strongly electron-withdrawing. This donor-acceptor character is a common design strategy for creating molecules with efficient charge transport and emissive properties. For instance, highly efficient green-to-red OLEDs have been developed using emitters based on pyridine-3,5-dicarbonitrile as the acceptor unit researchgate.net. Furthermore, three-coordinated organoboron emitters have shown promise in OLED applications due to their bright luminescence and high stability rsc.org. The benzonitrile framework of this compound could serve as a foundational structure for the development of new host or emitter materials for OLEDs, although this remains a hypothetical application pending further research.

Coordination Chemistry and Synthesis of Metal Complexes

The amino and nitrile groups of this compound are potential coordination sites for metal ions, making it an interesting ligand for the synthesis of metal complexes. The coordination chemistry of aminobenzonitriles is an area of active investigation, as the resulting metal complexes can exhibit interesting magnetic, optical, and catalytic properties.

Transition metal amino acid complexes are a well-established class of coordination compounds where the amino and carboxylate groups of amino acids chelate to a metal center wikipedia.org. While this compound is not an amino acid, its amino group can similarly coordinate to metal ions. The nitrile group can also participate in coordination, either as a monodentate or a bridging ligand. The synthesis of metal complexes with various amino-substituted ligands is a broad field of study, though specific complexes with this compound are not widely reported. The presence of the chloro substituent could also influence the electronic properties of the ligand and the resulting metal complex.

Table 2: Potential Coordination Sites of this compound

| Functional Group | Potential Coordination Mode |

| Amino (-NH2) | Lewis base, coordination to metal center |

| Nitrile (-CN) | Sigma-donation and pi-backbonding with metal center |

Potential in Energy Storage and Energy Conversion Technologies

The development of advanced materials for energy storage and conversion is a critical area of research aimed at addressing global energy challenges. While there is currently no direct research linking this compound to these applications, its chemical structure suggests potential avenues for exploration.

In the context of energy storage, functional polymers derived from this compound could potentially be used as components in batteries or supercapacitors. For example, nitrogen-containing polymers can exhibit redox activity, which is a desirable property for electrode materials.

For energy conversion, materials with tailored electronic properties are essential for applications such as solar cells and thermoelectric devices. The donor-acceptor nature of this compound could be a starting point for designing organic materials for photovoltaic applications. However, significant research and development would be required to establish any tangible role for this compound in energy technologies.

Analytical Methodologies for the Characterization and Quantification of 3 Amino 2 Chlorobenzonitrile

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatography is the cornerstone for separating 3-Amino-2-chlorobenzonitrile from impurities that may arise during its synthesis, such as unreacted starting materials, intermediates, or degradation products. biomedres.usnih.gov The choice between liquid and gas chromatography depends on the volatility and thermal stability of the compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. ijprajournal.com Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is the most common mode for this type of analysis.

The method allows for the separation of the main compound from closely related impurities based on differences in their polarity. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to ensure the effective separation of a wide range of impurities with varying polarities. Detection is typically performed using a UV-Vis or Photodiode Array (PDA) detector, as the aromatic ring and nitrile group in the molecule are strong chromophores. The accuracy of this method can be established by performing recovery studies at different concentration levels. rroij.com

A representative HPLC method for the analysis of this compound is detailed in the table below.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Start at 10% B, linear gradient to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or PDA scan 200-400 nm) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. This compound, being a moderately polar molecule, can be analyzed by GC. However, primary aromatic amines can sometimes exhibit poor peak shapes (tailing) due to interactions with the stationary phase. To mitigate this, derivatization of the amino group, for instance through silylation, can be employed to increase volatility and reduce peak tailing, leading to improved chromatographic performance.

The GC method involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the differential partitioning of analytes between the carrier gas and the stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its broad applicability to organic compounds.

The table below outlines typical parameters for a GC-based analysis.

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen, constant flow |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Mode | Split (e.g., 50:1) |

Combination of Chromatographic and Spectroscopic Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are indispensable for impurity identification. nih.gov Mass spectrometry (MS) is the most powerful detector in this regard, providing molecular weight and structural information for the compounds separated by GC or LC.

For this compound, LC-MS is particularly useful. Using a soft ionization source like Electrospray Ionization (ESI), the analysis typically yields the protonated molecular ion [M+H]⁺, confirming the molecular weight of the parent compound and any related impurities. For instance, in a patent describing the synthesis of a derivative, this compound was used as a starting material and the subsequent product was analyzed using LC-MS. google.com

GC-MS is equally valuable for identifying volatile impurities. Electron Ionization (EI) is a common technique that generates a reproducible fragmentation pattern, or "mass spectrum," which acts as a molecular fingerprint. This spectrum can be compared against libraries for identification or interpreted to elucidate the structure of unknown impurities.

| Technique | Ionization Mode | Expected Primary Ion (m/z) | Information Provided |

|---|---|---|---|

| LC-MS | ESI Positive | 153.03 [M+H]⁺ | Molecular Weight Confirmation |

| GC-MS | Electron Ionization (EI) | 152.02 [M]⁺˙ | Molecular Weight and Structural Fragmentation Pattern |

Spectroscopic Methods in Quantitative Analysis

While often used for structural elucidation, spectroscopic techniques can also be adapted for quantitative analysis. UV-Visible spectroscopy is a simple, rapid, and cost-effective method for determining the concentration of this compound in a solution, provided it is the only absorbing species or that the absorbance of impurities at the chosen wavelength is negligible.

The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve is first generated by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The aromatic system in this compound, conjugated with the amino and nitrile groups, results in strong UV absorbance, making this a sensitive quantification method. ankara.edu.tr

| Parameter | Description |

|---|---|

| Solvent | Methanol or Ethanol (UV-grade) |

| Wavelength (λmax) | Determined by scanning a dilute solution from 200-400 nm |

| Instrumentation | Dual-beam UV-Vis Spectrophotometer |

| Quantification | Based on a 5-point calibration curve of standards of known concentration |

Environmental Chemistry and Sustainability Aspects of Aminochlorobenzonitriles

Environmental Fate and Transport Studies

The environmental fate and transport of a chemical dictate its distribution, persistence, and potential for exposure in the environment. These processes include adsorption to soil and sediment, mobility in water, and degradation through biotic and abiotic pathways. Specific experimental data on the environmental fate of 3-Amino-2-chlorobenzonitrile is not extensively available in public literature. However, predictive models and data from structurally similar compounds can provide insights into its likely environmental behavior.

Key parameters used to predict environmental fate include the soil adsorption coefficient (Koc), which indicates the tendency of a chemical to bind to soil organic matter, the bioconcentration factor (BCF), which measures its potential to accumulate in aquatic organisms, and the biodegradation half-life.

For context, predicted environmental fate data for analogous compounds from the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard are presented below. It is important to note that these are for structurally related, but distinct, chemicals and serve to illustrate a potential environmental profile.

| Property | Predicted Value for 3-Amino-2-chloro-4-methylpyridine | Predicted Value for 4-Amino-3-formylbenzonitrile | Unit | Implication for Environmental Fate |

|---|---|---|---|---|

| Biodegradation Half-Life | 2.57 epa.gov | 3.55 epa.gov | days | Suggests the compound is not highly persistent and may undergo relatively rapid microbial degradation in the environment. |

| Soil Adsorption Coefficient (Koc) | 60.3 epa.gov | 22.9 epa.gov | L/kg | Low Koc values suggest weak adsorption to soil and sediment, indicating a potential for high mobility in soil and leaching into groundwater. |

| Bioconcentration Factor (BCF) | 7.81 epa.gov | 8.71 epa.gov | L/kg | Low BCF values indicate a low potential for the substance to accumulate in the tissues of aquatic organisms. |

| Ready Biodegradability | 0.00 (Not readily biodegradable) epa.gov | No Data | Binary | While the half-life is short, this prediction suggests it may not pass stringent tests for rapid and complete biodegradation. |

Biodegradation and Biocatalysis for Detoxification or Transformation

Biodegradation is a key process for the removal of organic compounds from the environment. For aromatic nitriles, microbial metabolism can proceed via two primary enzymatic pathways. frontiersin.orgresearchgate.net The first pathway involves a nitrilase enzyme that directly hydrolyzes the nitrile group (-C≡N) to a carboxylic acid (-COOH) and ammonia (B1221849) (NH₃). frontiersin.org The second pathway is a two-step process involving nitrile hydratase, which converts the nitrile to an amide (-CONH₂), followed by an amidase, which hydrolyzes the amide to the corresponding carboxylic acid and ammonia. frontiersin.org

Studies on the microbial degradation of various benzonitrile (B105546) herbicides, such as dichlobenil, bromoxynil, and ioxynil, show that soil microorganisms can mineralize these compounds. nih.gov For this compound, the expected biodegradation pathway would involve the initial hydrolysis of the nitrile group to form 3-amino-2-chlorobenzoic acid. Subsequent steps would likely involve dehalogenation and cleavage of the aromatic ring, eventually leading to mineralization into carbon dioxide, water, and inorganic ions.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green alternative for the detoxification or transformation of nitrile compounds. nih.govnih.gov Whole-cell biocatalysts or isolated enzymes can be used under mild conditions to convert toxic nitriles into less harmful or even valuable chemicals like carboxylic acids. nih.govresearchgate.net

Nitrilases (EC 3.5.5.1) are of significant interest for green chemistry and bioremediation because they perform a direct, one-step conversion of nitriles to carboxylic acids. d-nb.infonih.gov These enzymes are found in a wide variety of organisms, including bacteria, fungi, yeasts, and plants. nih.gov Based on their substrate specificity, they are broadly categorized into aliphatic, aromatic, and arylacetonitrilases. nih.gov

The application of nitrilases for the transformation of this compound presents a specific challenge. Research on the nitrilase from Nocardia sp. indicates that the enzyme's activity is sensitive to the substitution pattern on the benzene (B151609) ring. nih.govportlandpress.com While various substituents are tolerated, ortho-substitution (a substituent at the position adjacent to the nitrile group), with the exception of fluorine, often renders the nitrile resistant to enzymatic attack. nih.govportlandpress.com The presence of a chlorine atom at the ortho-position (C2) of this compound could therefore make it a poor substrate for many known nitrilases due to steric hindrance.

Despite this challenge, the search for novel nitrilases from diverse environments or the engineering of existing enzymes could yield biocatalysts capable of efficiently transforming ortho-substituted benzonitriles. The successful application of such an enzyme would enable a clean, biocatalytic route to 3-amino-2-chlorobenzoic acid, a potentially valuable chemical intermediate.

Green Chemistry Principles in the Synthesis and Manufacturing of Aminochlorobenzonitriles

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Traditional methods for synthesizing aromatic nitriles often involve harsh conditions and toxic reagents. For instance, the Rosenmund-von Braun reaction uses stoichiometric amounts of copper(I) cyanide, leading to significant heavy metal waste. google.com Other methods may use toxic cyanide sources like KCN or NaCN. nih.gov

Applying green chemistry principles to the synthesis of this compound would focus on several key areas:

Use of Safer Reagents: Replacing highly toxic metal cyanides with less hazardous cyano-group sources. nih.govresearchgate.net Recent research has explored the use of non-metallic sources and transition-metal-catalyzed reactions that use benign cyanide sources like potassium ferrocyanide. organic-chemistry.org

Catalysis: Employing catalytic rather than stoichiometric reagents to improve atom economy and reduce waste. Palladium-catalyzed cyanation of aryl chlorides is a common method, and advances focus on using more efficient and recyclable catalysts. organic-chemistry.orgresearchgate.net

Safer Solvents and Reaction Conditions: Traditional syntheses may require high temperatures and hazardous solvents. Green approaches include the use of ionic liquids, which can act as both solvent and catalyst and are often recyclable. rsc.orgresearchgate.net One-pot, multi-component reactions also represent a greener strategy by reducing the number of steps, energy consumption, and solvent waste. rsc.orgnih.govrsc.org

Alternative Feedstocks: Exploring routes that start from renewable or waste-derived materials. For example, processes have been developed to produce benzonitrile from the pyrolysis of waste PET plastic in the presence of ammonia. mdpi.com

A hypothetical green synthesis could involve a palladium-catalyzed cyanation of 2,6-dichloroaniline (B118687) derivatives using a non-toxic cyanide source in a recyclable solvent, followed by selective amination.

Assessment of Environmental Impact of Chemical Manufacturing Pathways

To quantify the environmental benefits of a green chemistry approach, a Life Cycle Assessment (LCA) is an essential tool. mdpi.comnih.gov An LCA provides a systematic evaluation of the potential environmental impacts of a product or process throughout its entire life cycle. For a chemical like this compound, a "cradle-to-gate" assessment is typically performed, covering all stages from raw material extraction to the final synthesized product leaving the factory gate. researchgate.net

The LCA process involves inventorying all inputs (energy, raw materials, water) and outputs (product, waste, emissions to air, water, and soil) for each step of the manufacturing process. These flows are then translated into potential environmental impacts across various categories.

The table below outlines key considerations for an LCA comparing a traditional manufacturing pathway with a hypothetical green pathway for an aminochlorobenzonitrile.

| LCA Impact Category | Traditional Pathway Considerations (e.g., Rosenmund-von Braun type) | Green Pathway Considerations (e.g., Catalytic, Safer Reagents) | Potential for Environmental Improvement |

|---|---|---|---|

| Climate Change (Global Warming Potential) | High energy consumption for heating; use of fossil-derived solvents and reagents. | Lower reaction temperatures; use of bio-based solvents or solvent-free conditions; higher process efficiency. sciencedaily.com | High |

| Fossil Fuel Depletion | Heavy reliance on petroleum-based feedstocks and energy sources. | Use of renewable feedstocks; integration with renewable energy sources for process heat and electricity. sciencedaily.com | High |

| Human Toxicity | Use of highly toxic metal cyanides (e.g., CuCN, KCN); hazardous organic solvents. nih.gov | Use of less toxic, non-metallic cyanide sources; benign solvents like water or recyclable ionic liquids. researchgate.net | Very High |

| Ecotoxicity (Freshwater/Marine) | Generation of heavy metal waste streams (e.g., copper) that are toxic to aquatic life. | Elimination of heavy metal reagents; treatment of wastewater to remove organic intermediates. | Very High |

| Resource Depletion (Minerals/Metals) | Use of stoichiometric copper reagents. | Use of catalytic amounts of precious metals (e.g., Palladium) with high recovery and recycling rates. | Medium to High |

| Waste Generation | Low atom economy, leading to significant stoichiometric byproducts and waste. | High atom economy through catalytic and one-pot processes; recycling of catalysts and solvents. rsc.orgresearchgate.net | High |

By conducting such an assessment, manufacturers can identify the primary sources of environmental burden in a production process and prioritize areas for improvement, thereby validating the benefits of adopting greener technologies. list.lu

Future Directions and Emerging Research Avenues for 3 Amino 2 Chlorobenzonitrile

Advanced Computational Modeling for Novel Reactivity Prediction

The prediction of chemical reactivity through computational methods is a rapidly advancing field that holds immense promise for understanding and utilizing 3-amino-2-chlorobenzonitrile. Advanced computational modeling, particularly using Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, thereby predicting its behavior in various chemical reactions.

Research on related isomers, such as 2-amino-4-chlorobenzonitrile, has demonstrated the power of DFT calculations (using the B3LYP/6-311++G(d,p) basis set) to investigate electronic properties and analyze molecular characteristics. analis.com.my Such studies can determine key quantum chemical parameters that are crucial for predicting reactivity. For this compound, similar computational approaches can be employed to map its electron density, identify nucleophilic and electrophilic sites, and calculate its chemical hardness and softness. The nitrogen atoms of the amino and nitrile groups are expected to be potential nucleophilic sites due to their negative charges. analis.com.my

Furthermore, computational models are being developed to predict the reactivity of nitrile-containing compounds with biological nucleophiles like cysteine. nih.gov By calculating the activation energies (Ea) for such reactions, researchers can create a relative scale of reactivity. nih.gov Applying these DFT-based approaches to this compound could predict its potential as a covalent binder to biological targets, a crucial aspect for drug discovery. nih.gov A concerted synchronous mechanism, where nucleophilic attack and protonation occur simultaneously, is often observed in these reactions. nih.gov

Interactive Table: Table 1. Predicted Quantum Chemical Parameters for Reactivity Analysis of Aminobenzonitrile Derivatives (Note: The following data is illustrative, based on typical findings for similar molecules and would need to be confirmed by specific DFT calculations for this compound.)

Exploration of New Catalytic Systems for Sustainable Synthesis

The synthesis of benzonitriles is an area of active research, with a growing emphasis on developing sustainable and efficient catalytic systems. Future research on this compound will likely focus on moving away from classical methods, such as the Rosenmund-von Braun synthesis which often requires harsh conditions (e.g., high temperatures with copper(I) cyanide), towards greener alternatives. google.com

One promising avenue is the use of heterogeneous catalysts for processes like ammoxidation. For instance, V₂O₅/Al₂O₃ catalysts have been successfully used for the one-step synthesis of 2-chlorobenzonitrile (B47944) from 2-chlorotoluene (B165313). rsc.org The high selectivity of these catalysts is attributed to the formation of isolated surface and polymeric tetrahedral vanadia species. rsc.org Adapting such vapor-phase ammoxidation processes for the synthesis of this compound could offer a more sustainable industrial route.

Another area of exploration is the development of novel homogeneous catalysts. Nickel and Palladium-based catalysts are known to facilitate the replacement of aromatic halides with a cyano group under milder conditions than traditional methods. google.com Future work could involve designing more efficient and recyclable catalysts, potentially including bifunctional catalysts or biocatalytic systems. frontiersin.orgmdpi.com The use of biocatalysts, such as transaminases, is gaining traction for the synthesis of amine-containing pharmaceuticals, offering high stereocontrol and greener reaction profiles. mdpi.com Research into enzymes capable of mediating the synthesis or transformation of this compound could represent a significant leap in sustainable chemical manufacturing. Furthermore, magnetically recyclable bionanocatalysts, such as CuFe₂O₄@starch, have been shown to be effective in multi-component reactions for synthesizing other nitrogen-containing heterocycles, suggesting a potential application in novel synthetic routes involving this compound. nih.gov

Interactive Table: Table 2. Comparison of Catalytic Systems for Benzonitrile (B105546) Synthesis

Targeted Drug Discovery and Development based on SAR Insights

Future research will likely involve synthesizing a library of derivatives and evaluating their biological activities to establish Structure-Activity Relationships (SAR). SAR studies on related heterocyclic systems provide a blueprint for this approach. For example, studies on 2-amino-chromene-3-carbonitriles have identified compounds that target the anti-apoptotic protein Bcl-2, a key target in cancer therapy, particularly in acute myeloid leukemia (AML). nih.gov Molecular docking simulations of these compounds have revealed key interactions within the protein's binding pocket, guiding further optimization. nih.gov Similarly, SAR studies on 4-aminoquinoline-hydrazones have led to the discovery of promising antibacterial agents. mdpi.com

For this compound, a systematic SAR exploration could involve:

Modification of the amino group: Acylation, alkylation, or incorporation into heterocyclic rings to probe interactions with biological targets.

Substitution on the benzene (B151609) ring: Introducing various electron-donating or electron-withdrawing groups to modulate electronic properties and binding affinity.

Transformation of the nitrile group: Conversion to other functional groups like tetrazoles or amidines, which can act as bioisosteres. nih.gov

By combining synthesis with in-vitro screening and in-silico modeling, researchers can rationally design potent and selective inhibitors for specific enzymes or receptors, paving the way for new therapeutic agents.

Integration into Novel Functional Materials and Devices

The unique electronic and structural features of this compound make it an intriguing building block for novel functional materials. The nitrile group is an electron-withdrawing moiety that can influence the electronic properties of a conjugated system, while the amino group is an electron donor. This "push-pull" characteristic is highly desirable in the design of materials for electronics and photonics.

Nitrile-containing compounds are already recognized as key motifs in the development of electronic materials. nih.gov Future research could explore the incorporation of the this compound unit into larger molecular structures such as:

Organic Dyes and Pigments: The chromophoric nature of the substituted benzene ring suggests potential applications in creating durable and vibrant dyes. The isomeric 3-chlorobenzonitrile (B1581422) is already used as an intermediate in the synthesis of pigments. sarex.com

Organic Light-Emitting Diodes (OLEDs): By integrating this moiety into larger conjugated polymers or small molecules, it may be possible to tune the emission color and improve the efficiency of OLED devices.

Non-linear Optical (NLO) Materials: The intramolecular charge transfer characteristics arising from the donor (amino) and acceptor (nitrile) groups could lead to materials with significant NLO properties, which are useful in telecommunications and optical computing.

Sensors: The amino group can be functionalized to selectively bind to specific analytes (ions or molecules), while the nitrile group's vibrational frequency (C≡N stretch) is sensitive to its electronic environment. This could be exploited to create chemosensors where binding events are transduced into a measurable optical or electronic signal.

The development of these materials will require synthetic strategies to polymerize or functionalize this compound while preserving or enhancing its desired electronic properties.

Comprehensive Toxicological and Ecotoxicological Investigations

While exploring new applications, a comprehensive understanding of the toxicological and ecotoxicological profile of this compound is essential for ensuring human safety and environmental sustainability. Currently, detailed toxicological data for this specific isomer is limited, necessitating thorough investigation.

Future research should focus on a tiered approach to toxicity testing, following established guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD). Key areas of investigation would include:

Genotoxicity: Assessing the potential to cause DNA mutations using tests like the Ames assay and in-vitro mammalian chromosomal aberration tests. nih.gov

Acute Toxicity: Determining the short-term effects of exposure through oral, dermal, and inhalation routes. Safety data for related isomers like 2-amino-5-chlorobenzonitrile (B58002) and 4-amino-2-chlorobenzonitrile (B1265742) indicate warnings for acute toxicity if swallowed, in contact with skin, or if inhaled, suggesting this is a critical area for evaluation. fishersci.comcapotchem.cn

Skin and Eye Irritation/Sensitization: Evaluating the potential to cause skin irritation or allergic skin reactions, as this is a noted hazard for some isomers. capotchem.cnsigmaaldrich.com